molecular formula C17H21NO B2976345 Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine CAS No. 108971-51-3

Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine

Cat. No.: B2976345
CAS No.: 108971-51-3
M. Wt: 255.361
InChI Key: DXRDGZFKNHRXPM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-benzyl-1-(2-methoxyphenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14(18-13-15-8-4-3-5-9-15)12-16-10-6-7-11-17(16)19-2/h3-11,14,18H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRDGZFKNHRXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1OC)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with 1-(2-methoxyphenyl)propan-2-one in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation step, ensuring efficient conversion of the starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogenated compounds, nucleophiles

Major Products Formed

Scientific Research Applications

Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-Benzyl-1-(2-methoxyphenyl)propan-2-amine
  • Formula: C₁₇H₂₁NO
  • Molecular Weight : 255.36 g/mol
  • CAS : 108971-51-3
  • Physical State : Liquid at room temperature .

Structural Features :

  • A propan-2-amine backbone substituted with a 2-methoxyphenyl group at the C1 position and a benzyl group at the amine nitrogen.
  • The 2-methoxy substitution on the phenyl ring introduces steric and electronic effects distinct from para-substituted analogs.

Comparison with Similar Compounds

Positional Isomers: Methoxy Substitution

Compound Name Methoxy Position Key Structural Differences Molecular Weight (g/mol) Physical State
Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine 2- Reference compound 255.36 Liquid
Benzyl-[1-(4-methoxyphenyl)but-3-enyl]amine 4- Butenyl chain instead of propan-2-yl Not reported Not reported
N-(2-Methoxybenzyl)propan-1-amine 2- Propan-1-amine chain (linear) C₁₁H₁₇NO (179.26) Not reported

Key Findings :

  • Electronic Effects : The 2-methoxy group in the target compound creates ortho-directing effects in aromatic reactions, whereas 4-methoxy analogs (e.g., Entry 6b in ) may exhibit enhanced resonance stabilization .
  • Steric Effects : The propan-2-amine branching in the target compound introduces chirality, unlike linear propan-1-amine derivatives () .

Substituent Variations: Aromatic vs. Aliphatic Groups

Compound Name R Group on Amine Key Differences Molecular Weight (g/mol) Biological Relevance
This compound Benzyl Aromatic N-substituent 255.36 Potential CNS activity
Ethyl[1-(4-methoxyphenyl)propan-2-yl]amine Ethyl Aliphatic N-substituent C₁₂H₁₉NO (193.29) Reduced lipophilicity
4-MA-NBOMe 4-Methylphenyl Methyl substitution on phenyl ring C₁₈H₂₃NO (269.38) Psychoactive

Key Findings :

  • Aromatic Interactions : The benzyl group in the target compound enables π-π stacking with biological targets, contrasting with aliphatic ethyl or methyl groups () .

Structural Analogs with Modified Backbones

Compound Name Backbone Structure Notable Features Molecular Weight (g/mol) Applications
2-Amino-1-(2-methoxyphenyl)propane Propane backbone Lacks N-benzyl group 165.23 Not reported
1-(Benzofuran-2-yl)-N-methylpropan-2-amine Benzofuran ring Heterocyclic substitution C₁₂H₁₅NO (189.25) Research chemical

Key Findings :

  • Chirality: The propan-2-amine backbone in the target compound introduces stereochemical complexity absent in linear analogs like 2-Amino-1-(2-methoxyphenyl)propane .
  • Heterocyclic Effects : Benzofuran-containing analogs () exhibit altered electronic profiles due to oxygen heteroatoms, influencing receptor binding .

Physicochemical Properties

  • Solubility : The benzyl group in the target compound likely reduces water solubility compared to ethyl-substituted analogs ().
  • Stability : Methoxy groups generally enhance oxidative stability, but ortho-substitution may introduce steric hindrance in reactions .

Biological Activity

Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

This compound is classified as a secondary amine and an aromatic compound due to the presence of benzene rings in its structure. Its molecular formula is characterized by a benzyl group attached to a 1-(2-methoxyphenyl)propan-2-yl group, which contributes to its unique biological properties. The compound can be synthesized through multi-step reactions involving various reagents and catalysts, optimizing yield and purity for research applications .

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems.

  • Enzyme Interaction : The compound has been shown to interact with enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters, potentially affecting mood and cognitive functions .
  • Cell Signaling Pathways : It modulates various cell signaling pathways, including the STAT3 pathway, which is essential for cell growth and apoptosis. This modulation can influence cellular responses to stress and inflammation .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects against various pathogens. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development .

Anti-inflammatory Effects

This compound has shown potential anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways. This suggests its applicability in treating conditions characterized by chronic inflammation .

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. For instance, it exhibited selective toxicity towards T-lymphoblastic cell lines while showing minimal effects on non-cancerous cells .

Cell Line IC50 (µM)
CCRF-CEM9
MOLT-410
HeLa S3>10
HepG2>10

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study reported that this compound effectively inhibited MAO activity in vitro, leading to increased serotonin levels in neuronal cultures. This finding supports its potential use in treating mood disorders .
  • Cytotoxicity Assessment : In another study, the compound was screened against multiple cancer cell lines, revealing significant cytotoxic effects specifically on T-cell lines with low nanomolar IC50 values. This selectivity indicates its potential as a targeted cancer therapeutic agent .
  • Anti-inflammatory Evaluation : Research evaluating the anti-inflammatory effects of this compound demonstrated a reduction in pro-inflammatory cytokine production in vitro, suggesting a mechanism through which it may alleviate inflammatory diseases .

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